molecular formula C17H17N3O2S B3013996 N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide CAS No. 2094667-81-7

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide

Cat. No. B3013996
M. Wt: 327.4
InChI Key: JZOKLZGVRONABT-UHFFFAOYSA-N
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Description

The compound "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides are often used as scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors. The specific structure of this compound suggests potential for biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a well-studied area. For instance, the synthesis of 2,2′-dichalcogenobis(N-alkyl/aryl benzenesulfonamides) is described as a one-pot process, which could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of other benzenesulfonamide derivatives, such as those with antitumor and antidiabetic activities , involves multi-step synthetic procedures that could provide insights into the synthesis of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the molecular structure, spectroscopic properties, and biological evaluation of tetrazolyl benzenesulfonamides have been reported, with Density Functional Theory (DFT) calculations assisting in understanding the electronic structures . These studies could inform the molecular structure analysis of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide," predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological efficacy. The synthesis papers provided indicate that these compounds can be modified to enhance their activity or selectivity towards specific biological targets . Understanding the chemical reactivity of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide" would be critical for its potential development as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and pKa, are important for their pharmacokinetic and pharmacodynamic profiles. While the provided papers do not directly discuss these properties for the compound , the reported properties of similar compounds could be used as a reference to hypothesize the behavior of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide" .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis of various benzenesulfonamide derivatives, including those with structures similar to N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide, to investigate their antitumor activities. For instance, novel series of benzenesulfonamide derivatives have been synthesized, demonstrating significant in vitro antitumor activity against specific cancer cell lines, highlighting the potential for these compounds in cancer therapy (J. Sławiński & Z. Brzozowski, 2006).

Anticancer Properties

Another study focused on the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showing remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Anti-Inflammatory and Analgesic Activities

Celecoxib derivatives, including those with benzenesulfonamide structures, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the therapeutic potential of such compounds in treating various conditions, including inflammation and pain (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition

The inhibition of various enzymes, such as carbonic anhydrases, by benzenesulfonamide derivatives has been a significant area of research. These studies have identified compounds with low nanomolar activity against specific enzyme isoforms, offering insights into the design of new inhibitors for therapeutic applications (A. Alafeefy et al., 2015).

Herbicidal Activity

Some benzenesulfonamide derivatives have been explored for their herbicidal activity, indicating the versatility of these compounds beyond medical applications. This research has contributed to the development of new herbicides with specific modes of action (J. Eussen et al., 1990).

properties

IUPAC Name

N-(2-cyclobutyl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22,14-7-2-1-3-8-14)20-13-9-10-15-16(11-13)19-17(18-15)12-5-4-6-12/h1-3,7-12,20H,4-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKLZGVRONABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide

CAS RN

2094667-81-7
Record name N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide
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